molecular formula C10H13BO5 B1417881 (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid CAS No. 957062-63-4

(3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid

Cat. No. B1417881
M. Wt: 224.02 g/mol
InChI Key: KJVPNIFNXDECMJ-UHFFFAOYSA-N
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Description

“(3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid” is a chemical compound with the CAS Number: 957062-63-4 . It has a molecular weight of 224.02g/mol and its molecular formula is C10H13BO5 . The compound is solid in physical form .


Molecular Structure Analysis

The molecular structure of “(3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid” can be represented by the InChI code: 1S/C10H13BO5/c1-2-15-10(12)7-16-9-5-3-4-8(6-9)11(13)14/h3-6,13-14H,2,7H2,1H3 . It has a complexity of 221 and a rotatable bond count of 6 .


Physical And Chemical Properties Analysis

“(3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid” has a molecular weight of 224.02g/mol . It has a complexity of 221, a covalently-bonded unit count of 1, and a rotatable bond count of 6 . The compound is solid in physical form .

Scientific Research Applications

  • Chemical Synthesis and Reactions:

    • Boronic acids, including derivatives like "(3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid", play a crucial role in various chemical syntheses. For instance, they are involved in reactions such as copper(II)-mediated o-arylation with other compounds, contributing to the formation of valuable chemical structures in life science fields (Li et al., 2017).
  • Material Science and Sensor Technology:

    • In the field of material science, phenyl boronic acids have been used for the modification of carbon nanotubes. This application is significant for developing sensors, particularly for saccharide recognition, demonstrating the versatility of boronic acid derivatives in creating responsive and functional materials (Mu et al., 2012).
  • Polymer Chemistry:

    • Boronic acid-functionalized polymers, such as those derived from "(3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid", exhibit responsive behavior to changes in pH and sugar concentrations. This characteristic makes them suitable for applications in drug delivery systems, responsive membranes, and sensor materials, showcasing the potential of boronic acids in advanced polymer research (Vancoillie et al., 2016).
  • Photophysical Properties:

    • Studies on derivatives of boronic acids, such as 3-Methoxyphenyl boronic acid, have explored their photophysical properties. These properties are crucial for applications in photodynamic therapy and the development of optical materials and sensors (Muddapur et al., 2016).

Safety And Hazards

The safety information for “(3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid” includes several hazard statements: H302-H312-H332, indicating that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding the formation of dust and aerosols, and avoiding contact with skin and eyes .

properties

IUPAC Name

[3-(2-ethoxy-2-oxoethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO5/c1-2-15-10(12)7-16-9-5-3-4-8(6-9)11(13)14/h3-6,13-14H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVPNIFNXDECMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCC(=O)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656995
Record name [3-(2-Ethoxy-2-oxoethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid

CAS RN

957062-63-4
Record name 1-Ethyl 2-(3-boronophenoxy)acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957062-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(2-Ethoxy-2-oxoethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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